molecular formula C11H10O3S B11778829 Ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate

Ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B11778829
M. Wt: 222.26 g/mol
InChI Key: ARRIQTRBJHXQPL-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for thiophene derivatives, including this compound, often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to optimize reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its antioxidant properties are likely related to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl group enhances its antioxidant activity, while the carboxylate ester group makes it a versatile intermediate for further chemical modifications .

Biological Activity

Ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzo[b]thiophene core with a hydroxyl group at the 7-position and an ethyl ester at the 2-position. Its molecular formula is C11H10O3SC_{11}H_{10}O_3S with a molecular weight of approximately 222.26 g/mol. The presence of hydroxyl and carboxylate groups enhances its reactivity and binding affinity to various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial properties.
  • Receptor Modulation : It can interact with cellular receptors, altering signal transduction pathways that lead to various biological responses.
  • Oxidative Stress Reduction : The hydroxyl group may play a crucial role in scavenging free radicals, thus exhibiting antioxidant activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it can inhibit bacterial growth effectively, making it a potential candidate for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The compound's mechanism involves inducing apoptosis in cancer cells, which is critical for its potential as an anticancer therapeutic agent. The IC50 values for these cell lines indicate promising efficacy in inhibiting cell proliferation .

Study 1: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxicity of this compound on MCF-7 and NCI-H460 cells. After treatment with varying concentrations of the compound for 24 hours, cell viability was assessed using an MTT assay. Results showed a dose-dependent decrease in cell viability, with IC50 values of approximately 20 µM for MCF-7 cells and 15 µM for NCI-H460 cells, indicating significant anticancer potential .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against common pathogens. The compound was tested against Staphylococcus aureus and Escherichia coli using the agar diffusion method. Results revealed zones of inhibition ranging from 15 to 25 mm, suggesting strong antimicrobial efficacy compared to standard antibiotics.

Data Summary Table

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesMechanism of Action
AntimicrobialStaphylococcus aureusMIC = 8 µg/mLEnzyme inhibition
AntimicrobialEscherichia coliMIC = 10 µg/mLCell membrane disruption
Anticancer (MCF-7)Breast CancerIC50 = 20 µMInduction of apoptosis
Anticancer (NCI-H460)Lung CancerIC50 = 15 µMCell cycle arrest

Properties

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

ethyl 7-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H10O3S/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6,12H,2H2,1H3

InChI Key

ARRIQTRBJHXQPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C(=CC=C2)O

Origin of Product

United States

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